TBB

Content Navigation

CAS Number

Product Name

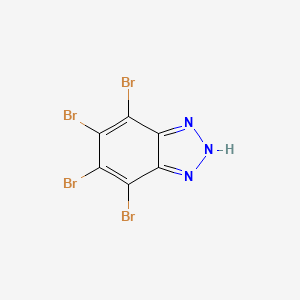

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4,5,6,7-Tetrabromobenzotriazole (TBB) is a widely validated, cell-permeable, ATP/GTP-competitive inhibitor of protein kinase CK2 (casein kinase 2). Exhibiting an IC50 of approximately 0.9 to 1.6 µM for rat liver and human recombinant CK2, TBB serves as a critical benchmark compound in kinase profiling, structural biology, and oncology research [1]. Unlike many broad-spectrum kinase inhibitors, TBB is highly prized for its narrow selectivity profile, effectively discriminating between CK2 and closely related kinases such as CK1[2]. In procurement and assay design, TBB is primarily selected as a reliable positive control for CK2-dependent apoptosis induction and as an orthogonal structural probe due to its distinct binding orientation within the CK2 catalytic cleft.

References

- [1] Sarno, S., et al. 'Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2').' FEBS Letters 496.1 (2001): 44-48.

- [2] Pagano, M. A., et al. 'The selectivity of inhibitors of protein kinase CK2: an update.' Biochemical Journal 415.3 (2008): 353-365.

Substituting TBB with other halogenated benzimidazoles (like DMAT) or older nucleoside analogs (like DRB) introduces significant risks of assay confounding and off-target effects[1]. While DMAT offers higher raw potency against CK2, it suffers from a significantly broader off-target profile, strongly inhibiting kinases such as PIM1/2/3, PKD1, and DYRK1a, which can lead to false-positive phenotypic results in complex cellular models. Conversely, older generation inhibitors like DRB lack the necessary potency, requiring high micromolar concentrations that increase the risk of solvent toxicity and non-specific interactions[2]. TBB provides an optimal balance of mid-nanomolar to low-micromolar potency with a highly restricted selectivity profile, ensuring that observed cellular responses are genuinely driven by CK2 inhibition rather than off-target kinase suppression.

Superior Kinase Selectivity Profile vs. DMAT

While DMAT is often considered a more potent analog, TBB offers a significantly superior selectivity profile. In broad kinome profiling, DMAT strongly inhibits multiple off-target kinases, including PIM1, PIM2, PIM3, PKD1, HIPK2, and DYRK1a (leaving ≤10% residual activity at 10 µM). In contrast, TBB maintains a high selectivity index (approx. 94% across standard panels), drastically reducing off-target interference [1]. This makes TBB the preferred choice for cellular assays where PIM or DYRK kinase activity could confound the biological readout.

| Evidence Dimension | Off-target kinase inhibition at 10 µM |

| Target Compound Data | TBB: High selectivity (preserves PIM/DYRK/HIPK activity) |

| Comparator Or Baseline | DMAT: Low selectivity (≤10% residual activity for PIM1/2/3, PKD1, HIPK2, DYRK1a) |

| Quantified Difference | TBB prevents severe off-target suppression of at least 6 major kinase families compared to DMAT. |

| Conditions | 10 µM inhibitor concentration in in vitro kinase profiling panels. |

Selecting TBB prevents false-positive phenotypic results caused by the unintended suppression of off-target survival kinases like PIM and DYRK.

Enhanced Potency vs. First-Generation Inhibitor DRB

Compared to the early-generation CK2 inhibitor DRB (5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole), TBB demonstrates vastly superior inhibitory potency. TBB inhibits CK2 with an IC50 of approximately 0.9 µM, whereas DRB requires an IC50 of 15 µM (and a Ki of 23 µM) to achieve similar inhibition [1]. This >15-fold increase in potency allows researchers to use significantly lower compound concentrations in cell culture, thereby minimizing DMSO solvent toxicity and reducing the likelihood of non-specific cellular stress responses.

| Evidence Dimension | In vitro CK2 inhibition (IC50) |

| Target Compound Data | TBB: ~0.9 µM |

| Comparator Or Baseline | DRB: ~15.0 µM |

| Quantified Difference | >15-fold greater potency for TBB. |

| Conditions | In vitro enzymatic assay using purified CK2 and ATP. |

The higher potency of TBB allows for lower dosing in cellular assays, reducing solvent toxicity and non-specific artifacts associated with high-concentration DRB treatments.

Distinct Active Site Binding Mode vs. TBI and DMAT

Despite structural similarities between TBB, TBI (4,5,6,7-tetrabromo-1H-benzimidazole), and DMAT, crystallographic studies reveal that TBB adopts a distinct binding orientation within the CK2 active site. While TBI and DMAT share a nearly identical binding mode, TBB's unique interaction with the Val66 residue and the catalytic cleft provides a structurally distinct mechanism of ATP competition [1]. This makes TBB an essential orthogonal probe; if a biological phenotype is replicated using both TBB and DMAT, it is highly likely to be a true CK2-dependent effect rather than a scaffold-specific binding artifact.

| Evidence Dimension | Crystallographic binding orientation |

| Target Compound Data | TBB: Unique binding mode interacting with Val66 |

| Comparator Or Baseline | TBI/DMAT: Shared, alternative binding orientation |

| Quantified Difference | Distinct spatial orientation within the ATP-binding pocket despite shared tetrabromo-aromatic scaffolds. |

| Conditions | X-ray crystallography of human CK2alpha in complex with inhibitors. |

Procuring TBB alongside DMAT provides researchers with structurally orthogonal tools to rigorously validate CK2 as a therapeutic target without scaffold-bias.

Standardized Benchmark for CK2-Dependent Apoptosis

TBB is widely established as the quantitative benchmark for inducing caspase-dependent apoptosis via CK2 inhibition. In standard Jurkat cell models, TBB reliably induces half-maximal apoptosis at a concentration of 17 µM by blocking endogenous CK2 and preventing the phosphorylation of anti-apoptotic substrates like HS1 [1]. This highly reproducible metric makes TBB an indispensable positive control for procurement teams outfitting high-throughput screening (HTS) campaigns aimed at discovering next-generation CK2 inhibitors.

| Evidence Dimension | Half-maximal apoptosis induction concentration |

| Target Compound Data | TBB: ~17 µM |

| Comparator Or Baseline | Untreated baseline / novel experimental compounds |

| Quantified Difference | Establishes a reproducible 17 µM benchmark for cellular efficacy. |

| Conditions | Jurkat cell culture, assessing caspase-dependent degradation of HS1. |

TBB serves as a highly reliable, standardized positive control for validating the cellular efficacy of novel CK2-targeted drug candidates in oncology screens.

Orthogonal Validation in Kinase Screening Campaigns

Because TBB binds the CK2 active site differently than DMAT and TBI, it is the ideal secondary screening compound to rule out scaffold-specific off-target effects when validating hit compounds [1].

Apoptosis and Survival Pathway Elucidation

TBB's well-characterized ability to induce caspase-dependent apoptosis at ~17 µM in Jurkat cells makes it a standard positive control for assays measuring the degradation of CK2 substrates like HS1, PTEN, and Akt[2].

Selective Probe for Complex Cellular Models

When studying pathways where PIM, DYRK, or HIPK kinases are co-expressed, TBB is the preferred CK2 inhibitor over DMAT due to its superior selectivity index, preventing confounding cross-inhibition of these related survival kinases [1].

References

- [1] Pagano, M. A., et al. 'The selectivity of inhibitors of protein kinase CK2: an update.' Biochemical Journal 415.3 (2008): 353-365.

- [2] Ruzzene, M., et al. 'Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells.' Biochemical Journal 364.1 (2002): 41-47.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

Detection of casein kinase II by aggregation-induced emission

Zhenzhu Luan, Li Zhao, Chao Liu, Weiling Song, Peng He, Xiaoru ZhangPMID: 31122448 DOI: 10.1016/j.talanta.2019.04.036

Abstract

A novel aggregation-induced emission (AIE) probe comprised of a hydrophilic protein kinase specific peptide and a hydrophobic tetraphenylethene (TPE) unit was synthesized through click reaction. The prepared TPE-peptide probe could be completely degraded by carboxypeptidase Y (CPY) to release hydrophobic TPE part, which aggregated in buffer solution and showed strong TPE emission. In the presence of casein kinase (CKII), the phosphorylation of peptide prevented the complete degradation by CPY producing the nonemissive probe. Thus, the developed probe can be used to detect CKII homogeneously and conveniently. This detection process can be finished within 1.5 h with high sensitivity (0.05 mU/μL) and good selectivity. The developed method can also be used to screen protein kinase inhibitor even in a complex biological system.Inhibition of protein kinase CK2 facilitates cellular senescence by inhibiting the expression of HO-1 in articular chondrocytes

Kang Mi Kim, Dong Hyun Sohn, Koanhoi Kim, Young Chul ParkPMID: 30535443 DOI: 10.3892/ijmm.2018.4016

Abstract

Protein kinase casein kinase 2 (CK2) is important in the regulation of cell proliferation and death, even under pathological conditions. Previously, we reported that CK2 regulates the expression of heme oxygenase‑1 (HO‑1) in stress‑induced chondrocytes. In the present study, it was shown that CK2 is involved in the dedifferentiation and cellular senescence of chondrocytes. Treatment of primary articular chondrocytes with CK2 inhibitors, 4,5,6,7‑terabromo‑2‑azabenzimidazole (TBB) or 5,6‑dichlorobenzimidazole 1‑β‑D‑ribofuranoside (DRB), induced an increase in senescence‑associated β‑galactosidase (SA‑β‑gal) staining. In addition, TBB reduced the expression of type II collagen and stimulated the accumulation of β‑catenin, phenotypic markers of chondrocyte differentiation and dedifferentiation, respectively. It was also observed that the abrogation of CK2 activity by CK2 small interfering RNA induced phenotypes of chondrocyte senescence. The association between HO‑1 and cellular senescence was also examined in CK2 inhibitor‑treated chondrocytes. Pretreatment with 3‑morpholinosydnonimine hydrochloride, an inducer of the HO‑1 expression, or overexpression of the HO‑1 gene significantly delayed chondrocyte senescence. These results show that CK2 is associated with chondrocyte differentiation and cellular senescence and that this is due to regulation of the expression of HO‑1. Furthermore, the findings suggest that CK2 is crucial as an anti‑aging factor during chondrocyte senescence.Protein kinase CK2 impact on intracellular calcium homeostasis in prostate cancer

Muhammad Afzal, Betsy T Kren, A Khaliq Naveed, Janeen H Trembley, Khalil AhmedPMID: 32436081 DOI: 10.1007/s11010-020-03752-4

Abstract

Protein kinase CK2 plays multiple roles in cell function in normal and disease states. CK2 is elevated in numerous types of cancer cells, and CK2 suppression of apoptosis represents a key link to the cancer cell phenotype. CK2 regulation of cell survival and death involves diverse processes, and our previous work suggested that mitochondrial machinery is a key locus of this function. One of the earliest responses of prostate cells to inhibition of CK2 is a change in mitochondrial membrane potential, possibly associated with Casignaling. Thus, in the present work, we investigated early impact of CK2 on intracellular Ca

dynamics. Three prostate cancer (PCa) cell lines, PC3-LN4, C4-2B, and 22Rv1, were studied. PCa cells were treated with the CK2 small molecule inhibitors 4,5,6,7-tetrabrombenzotriazole and CX-4945 followed by analysis of Ca

levels in various cellular compartments over time. The results showed dose-dependent loss in cytosolic Ca

levels starting within 2 min and reaching maximal loss within 5-10 min. There was a concomitant increase in Ca

in the endoplasmic reticulum (ER) and mitochondrial compartments. The results suggest that inhibition of CK2 activity results in a rapid movement of Ca

out of the cytosol and into the ER and mitochondria, which may be among the earliest contributory factors for induction of apoptosis in cells subjected to inhibition of CK2. In cells with death-inducing levels of CK2 inhibition, total cellular Ca

levels dropped at 2 h post-treatment. These novel observations represent a potential mechanism underlying regulation of cell survival and death by CK2 activity.

Lysophosphatidylcholine triggers cell differentiation in the protozoan parasite Herpetomonas samuelpessoai through the CK2 pathway

Fernando L Dutra, Danielle P Vieira, Felipe S Coelho, Camila M Adade, Geórgia C Atella, Mário A C Silva Neto, Angela H LopesPMID: 31755068 DOI: 10.2478/s11686-019-00135-8

Abstract

Protozoa are distantly related to vertebrates but present some features of higher eukaryotes, making them good model systems for studying the evolution of basic processes such as the cell cycle. Herpetomonas samuelpessoai is a trypanosomatid parasite isolated from the hemipteran insect Zelus leucogrammus. Lysophosphatidylcholine (LPC) is implicated in the transmission and establishment of Chagas disease, whose etiological agent is Trypanosoma cruzi. LPC is synthesized by T. cruzi and its vectors, the hemipteran Rhodnius prolixus and Triatoma infestans. Platelet-activating factor (PAF), a phospholipid with potent and diverse physiological and pathophysiological actions, is a powerful inducer of cell differentiation in Herpetomonas muscarum muscarum and T. cruzi. The enzyme phospholipase A(PLA

) catalyzes the hydrolysis of the 2-ester bond of 3-sn-phosphoglyceride, transforming phosphatidylcholine (PC) into LPC.

In this study, we evaluated cellular differentiation, PLA

activity and protein kinase CK2 activity of H. samuelpessoai in the absence and in the presence of LPC and PAF.

We demonstrate that both PC and LPC promoted a twofold increase in the cellular differentiation of H. samuelpessoai, through CK2, with a concomitant inhibition of its cell growth. Intrinsic PLA

most likely directs this process by converting PC into LPC.

Our results suggest that the actions of LPC on H. samuelpessoai occur upon binding to a putative PAF receptor and that the protein kinase CK2 plays a major role in this process. Cartoon depicting a model for the synthesis and functions of LPC in Herpetomonas samuelpessoai, based upon our results regarding the role of LPC on the cell biology of Trypanosoma cruzi [28-32]. N nucleus, k kinetoplast, PC phosphatidylcholine, LPC lysophosphatidylcholine, PLA

phospholipase A

, PAFR putative PAF receptor in trypanosomatids [65], CK2 protein kinase CK2 [16].

Physiological regulation of the epithelial Na

Jonathan M Berman, Elena Mironova, James D StockandPMID: 29021227 DOI: 10.1152/ajprenal.00469.2017

Abstract

epithelial Nachannel, ENaC, is the final arbiter of sodium excretion in the kidneys. As such, discretionary control of ENaC by hormones is critical to the fine-tuning of electrolyte and water excretion and, consequently, blood pressure. Casein kinase 2 (CK2) phosphorylates ENaC. Phosphorylation by CK2 is necessary for normal ENaC activity. We tested the physiological importance of CK2 regulation of ENaC as the degree to which ENaC activity is dependent on CK2 phosphorylation in the living organism is unknown. This was addressed using patch-clamp analysis of ENaC in completely split-open collecting ducts and whole animal physiological studies of sodium excretion in mice. We also used ENaC-harboring CK2 phosphorylation site mutations to elaborate the mechanism. We found that ENaC activity in ex vivo preparations of murine collecting duct had a significant decrease in activity in response to selective antagonism of CK2. In whole animal experiments selective antagonism of CK2 caused a natriuresis similar to benzamil, but not additive to benzamil, suggesting an ENaC-dependent mechanism. Regulation of ENaC by CK2 was abolished by mutation of the canonical CK2 phosphorylation sites in beta and gamma ENaC. Together, these results demonstrate that the appropriate regulation of ENaC by CK2 is necessary for the normal physiological role played by this key renal ion channel in the fine-tuning of sodium excretion.

Inhibition of casein kinase 2 blocks G

Fei Lin, Shi-Bing Cao, Xue-Shan Ma, Hai-Xiang SunPMID: 28367932 DOI: 10.1262/jrd.2016-064

Abstract

Casein kinase 2 (CK2) is a highly conserved, ubiquitously expressed serine/threonine protein kinase with hundreds of substrates. The role of CK2 in the G/M transition of oocytes, zygotes, and 2-cell embryos was studied in mouse by enzyme activity inhibition using the specific inhibitor 4, 5, 6, 7-tetrabromobenzotriazole (TBB). Zygotes and 2-cell embryos were arrested at G

phase by TBB treatment, and DNA damage was increased in the female pronucleus of arrested zygotes. Further developmental ability of arrested zygotes was reduced, but that of arrested 2-cell embryos was not affected after releasing from inhibition. By contrast, the G

/M transition in oocytes was not affected by TBB. These results indicate that CK2 activity is essential for mitotic G

/M transition in early embryos but not for meiotic G

/M transition in oocytes.

Alpha B-Crystallin Protects Rat Articular Chondrocytes against Casein Kinase II Inhibition-Induced Apoptosis

Sung Won Lee, Jee Hyun Rho, Sang Yeob Lee, Seung Hee Yoo, Hye Young Kim, Won Tae Chung, Young Hyun YooPMID: 27851782 DOI: 10.1371/journal.pone.0166450

Abstract

Although alpha (α)B-crystallin is expressed in articular chondrocytes, little is known about its role in these cells. Protein kinase casein kinase 2 (CK2) inhibition induces articular chondrocyte death. The present study examines whether αB-crystallin exerts anti-apoptotic activity in articular chondrocytes. Primary rat articular chondrocytes were isolated from knee joint slices. Cells were treated with CK2 inhibitors with or without αB-crystallin siRNA. To examine whether the silencing of αB-crystallin sensitizes rat articular chondrocytes to CK2 inhibition-induced apoptosis, we assessed apoptosis by performing viability assays, mitochondrial membrane potential measurements, flow cytometry, nuclear morphology observations, and western blot analysis. To investigate the mechanism by which αB-crystallin modulates the extent of CK2 inhibition-mediated chondrocyte death, we utilized confocal microscopy to observe the subcellular location of αB-crystallin and its phosphorylated forms and performed a co-immunoprecipitation assay to observe the interaction between αB-crystallin and CK2. Immunochemistry was employed to examine αB-crystallin expression in cartilage obtained from rats with experimentally induced osteoarthritis (OA). Our results demonstrated that silencing of αB-crystallin sensitized rat articular chondrocytes to CK2 inhibitor-induced apoptosis. Furthermore, CK2 inhibition modulated the expression and subcellular localization of αB-crystallin and its phosphorylated forms and dissociated αB-crystallin from CK2. The population of rat articular chondrocytes expressing αB-crystallin and its phosphorylated forms was reduced in an experimentally induced rat model of OA. In summary, αB-crystallin protects rat articular chondrocytes against CK2 inhibition-induced apoptosis. αB-crystallin may represent a suitable target for pharmacological interventions to prevent OA.Protein kinase- and lipase inhibitors of inositide metabolism deplete IP

Subu Surendran Rajasekaran, Christopher Illies, Stephen B Shears, Huanchen Wang, Thais S Ayala, Joilson O Martins, Elisabetta Daré, Per-Olof Berggren, Christopher J BarkerPMID: 29042286 DOI: 10.1016/j.cellsig.2017.10.008

Abstract

Inositol pyrophosphates have emerged as important regulators of many critical cellular processes from vesicle trafficking and cytoskeletal rearrangement to telomere length regulation and apoptosis. We have previously demonstrated that 5-di-phosphoinositol pentakisphosphate, IP, is at a high level in pancreatic β-cells and is important for insulin exocytosis. To better understand IP

regulation in β-cells, we used an insulin secreting cell line, HIT-T15, to screen a number of different pharmacological inhibitors of inositide metabolism for their impact on cellular IP

. Although the inhibitors have diverse targets, they all perturbed IP

levels. This made us suspicious that indirect, off-target effects of the inhibitors could be involved. It is known that IP

levels are decreased by metabolic poisons. The fact that the inositol hexakisphosphate kinases (IP6Ks) have a high K

for ATP makes IP

synthesis potentially vulnerable to ATP depletion. Furthermore, many kinase inhibitors are targeted to the ATP binding site of kinases, but given the similarity of such sites, high specificity is difficult to achieve. Here, we show that IP

concentrations in HIT-T15 cells were reduced by inhibitors of PI3K (wortmannin, LY294002), PI4K (Phenylarsine Oxide, PAO), PLC (U73122) and the insulin receptor (HNMPA). Each of these inhibitors also decreased the ATP/ADP ratio. Thus reagents that compromise energy metabolism reduce IP

indirectly. Additionally, PAO, U73122 and LY294002 also directly inhibited the activity of purified IP6K. These data are of particular concern for those studying signal transduction in pancreatic β-cells, but also highlight the fact that employment of these inhibitors could have erroneously suggested the involvement of key signal transduction pathways in various cellular processes. Conversely, IP

's role in cellular signal transduction is likely to have been underestimated.

Tor1 and CK2 kinases control a switch between alternative ribosome biogenesis pathways in a growth-dependent manner

Isabelle C Kos-Braun, Ilona Jung, Martin KošPMID: 28282370 DOI: 10.1371/journal.pbio.2000245

Abstract

Ribosome biogenesis is a major energy-consuming process in the cell that has to be rapidly down-regulated in response to stress or nutrient depletion. The target of rapamycin 1 (Tor1) pathway regulates synthesis of ribosomal RNA (rRNA) at the level of transcription initiation. It remains unclear whether ribosome biogenesis is also controlled directly at the posttranscriptional level. We show that Tor1 and casein kinase 2 (CK2) kinases regulate a rapid switch between a productive and a non-productive pre-rRNA processing pathways in yeast. Under stress, the pre-rRNA continues to be synthesized; however, it is processed differently, and no new ribosomes are produced. Strikingly, the control of the switch does not require the Sch9 kinase, indicating that an unrecognized Tor Complex 1 (TORC1) signaling branch involving CK2 kinase directly regulates ribosome biogenesis at the posttranscriptional level.Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization

Hamad Yadikar, Isabel Torres, Gabrielle Aiello, Milin Kurup, Zhihui Yang, Fan Lin, Firas Kobeissy, Richard Yost, Kevin K WangPMID: 32692785 DOI: 10.1371/journal.pone.0224952

Abstract

Tauopathies are a class of neurodegenerative disorders characterized by abnormal deposition of post-translationally modified tau protein in the human brain. Tauopathies are associated with Alzheimer's disease (AD), chronic traumatic encephalopathy (CTE), and other diseases. Hyperphosphorylation increases tau tendency to aggregate and form neurofibrillary tangles (NFT), a pathological hallmark of AD. In this study, okadaic acid (OA, 100 nM), a protein phosphatase 1/2A inhibitor, was treated for 24h in mouse neuroblastoma (N2a) and differentiated rat primary neuronal cortical cell cultures (CTX) to induce tau-hyperphosphorylation and oligomerization as a cell-based tauopathy model. Following the treatments, the effectiveness of different kinase inhibitors was assessed using the tauopathy-relevant tau antibodies through tau-immunoblotting, including the sites: pSer202/pThr205 (AT8), pThr181 (AT270), pSer202 (CP13), pSer396/pSer404 (PHF-1), and pThr231 (RZ3). OA-treated samples induced tau phosphorylation and oligomerization at all tested epitopes, forming a monomeric band (46-67 kDa) and oligomeric bands (170 kDa and 240 kDa). We found that TBB (a casein kinase II inhibitor), AR and LiCl (GSK-3 inhibitors), cyclosporin A (calcineurin inhibitor), and Saracatinib (Fyn kinase inhibitor) caused robust inhibition of OA-induced monomeric and oligomeric p-tau in both N2a and CTX culture. Additionally, a cyclin-dependent kinase 5 inhibitor (Roscovitine) and a calcium chelator (EGTA) showed contrasting results between the two neuronal cultures. This study provides a comprehensive view of potential drug candidates (TBB, CsA, AR, and Saracatinib), and their efficacy against tau hyperphosphorylation and oligomerization processes. These findings warrant further experimentation, possibly including animal models of tauopathies, which may provide a putative Neurotherapy for AD, CTE, and other forms of tauopathy-induced neurodegenerative diseases.Explore Compound Types